2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol
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Overview
Description
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol is an organic compound belonging to the class of nitroalkenes It is characterized by the presence of a chloro group, a nitro group, and a phenolic hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol typically involves a nucleophilic aromatic substitution reaction. The process begins with the reaction of 2-chlorophenol with nitroethane in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is carried out under controlled conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Strong nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenyl-2-nitropropene: Similar structure but lacks the chloro and phenolic hydroxyl groups.
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol: Positional isomer with different substitution pattern.
Uniqueness: 2-Chloro-4-(2-nitroprop-1-en-1-yl)phenol is unique due to the presence of both chloro and phenolic hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61131-67-7 |
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Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-chloro-4-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H8ClNO3/c1-6(11(13)14)4-7-2-3-9(12)8(10)5-7/h2-5,12H,1H3 |
InChI Key |
KEOKTXDPQTYLJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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